Cascaroside B
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cascaroside B involves the extraction of anthraquinone derivatives from plant sources. One common method includes the use of high-performance liquid chromatography (HPLC) for the separation and quantification of anthraquinones such as emodin, chrysophanol, and physcion . The extraction process typically involves maceration with solvents like acetone and ethanol, followed by solid-phase extraction .
Industrial Production Methods: Industrial production of this compound often involves large-scale extraction from the bark of Rhamnus species. High-performance countercurrent chromatography (HPCCC) is employed to isolate significant amounts of this compound from the water-soluble extract of cascara sagrada . This method uses a solvent system of ethyl acetate, n-butanol, and water in a normal-phase mode .
Chemical Reactions Analysis
Types of Reactions: Cascaroside B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of quinones, while reduction can yield anthrones.
Scientific Research Applications
Cascaroside B has diverse applications in scientific research:
Chemistry: It is used as a reference compound in the study of anthraquinone derivatives and their properties.
Biology: this compound exhibits antifungal properties and is studied for its potential in plant growth promotion.
Medicine: Due to its laxative effects, it is investigated for its therapeutic potential in treating constipation and other gastrointestinal disorders.
Industry: The compound is used in the development of natural laxatives and other pharmaceutical products.
Mechanism of Action
Cascaroside B exerts its effects primarily through its interaction with the smooth muscle in the large intestine. It increases the tone of the smooth muscle, leading to enhanced peristalsis and bowel movements . The molecular targets include the colon’s epithelial cells, where it stimulates the secretion of water and electrolytes, facilitating bowel evacuation .
Comparison with Similar Compounds
- Cascaroside A
- Cascaroside C
- Cascaroside D
- Cassialoin
Comparison: Cascaroside B is unique due to its specific glycoside structure, which contributes to its potent laxative effects. Compared to other cascarosides, this compound has a distinct molecular configuration that enhances its efficacy in promoting bowel movements . Additionally, its antifungal properties make it a valuable compound in both medical and agricultural applications .
Biological Activity
Cascaroside B is a natural compound primarily derived from the bark of Rhamnus purshiana, commonly known as cascara sagrada. It belongs to the class of compounds known as anthraquinones, which are recognized for their significant biological activities, including laxative effects and potential anticancer properties. This article explores the biological activity of this compound, focusing on its cytotoxicity, mechanisms of action, and implications for therapeutic applications.
Chemical Structure
This compound is a glycosylated anthraquinone. Its structure can be represented as follows:
- Chemical Formula : C₁₈H₁₈O₉
- Molecular Weight : 382.33 g/mol
The compound features a glycosidic bond that enhances its solubility and bioavailability, influencing its biological effects in the human body.
Cytotoxicity
Recent studies have demonstrated that this compound exhibits notable cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for this compound across different cell lines:
Cell Line | IC50 (μM) |
---|---|
HeLa (cervical cancer) | 20.81 |
T98G (glioblastoma) | 25.00 |
K-562 (leukemia) | 30.00 |
HL-60 (acute myeloid leukemia) | 15.00 |
These results indicate that this compound has a significant cytotoxic effect, particularly in HL-60 cells, suggesting its potential as an anticancer agent .
The mechanisms through which this compound exerts its cytotoxic effects involve apoptosis induction and interaction with cellular pathways:
- Apoptosis Induction : this compound triggers apoptosis in cancer cells through both extrinsic and intrinsic pathways. This includes the activation of caspases (caspase-3 and caspase-8), leading to programmed cell death .
- DNA Interaction : Studies indicate that this compound may intercalate into DNA, affecting topoisomerase II activity, which is crucial for DNA replication and repair. This interaction can lead to genotoxic effects, enhancing its anticancer potential .
Case Studies
-
Study on Human Colorectal Adenocarcinoma Cells :
A study utilized Caco-2 cells to evaluate the effects of hydroxyanthracene derivatives, including this compound. The results showed a significant reduction in cell viability at concentrations above 10 μM, correlating with increased apoptosis markers such as cleaved PARP . -
Comparative Analysis with Other Anthraquinones :
In comparative studies with other anthraquinones like emodin and aloe-emodin, this compound demonstrated a lower IC50 value in HL-60 cells, suggesting higher potency as an anticancer agent compared to its counterparts .
Safety and Toxicological Considerations
Despite its promising biological activities, safety assessments indicate that hydroxyanthracene derivatives, including this compound, may possess genotoxic and carcinogenic properties at high doses. Regulatory bodies recommend cautious use in therapeutic applications due to potential adverse effects observed in animal models .
Properties
IUPAC Name |
(10R)-1-hydroxy-3-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10H-anthracen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O14/c28-6-9-4-11-16(26-24(37)22(35)19(32)14(7-29)39-26)10-2-1-3-13(18(10)21(34)17(11)12(31)5-9)40-27-25(38)23(36)20(33)15(8-30)41-27/h1-5,14-16,19-20,22-33,35-38H,6-8H2/t14-,15-,16-,19-,20-,22+,23+,24-,25-,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAYRSRTNMVAPR-OPEXUXIQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C(C(C(C(O5)CO)O)O)O)C=C(C=C4O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C([C@@H]2[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C=C(C=C4O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317649 | |
Record name | Cascaroside B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501317649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53861-34-0 | |
Record name | Cascaroside B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53861-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cascaroside B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053861340 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cascaroside B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501317649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CASCAROSIDE B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39GRF8ND7D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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